molecular formula C20H22ClNO5S B2735313 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2176270-99-6

7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2735313
CAS No.: 2176270-99-6
M. Wt: 423.91
InChI Key: LFOUFKXRHJKLBS-UHFFFAOYSA-N
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Description

The compound 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule featuring a thiazepane ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-chlorophenylamine and a thioamide under acidic conditions.

    Introduction of the Dioxido Group: Oxidation of the thiazepane ring using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction where the dimethoxybenzene is reacted with an acyl chloride derivative of the thiazepane intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazepane ring can undergo further oxidation to introduce additional functional groups.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like nitro, amino, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl and dimethoxyphenyl groups could facilitate binding to hydrophobic pockets in proteins, while the thiazepane ring might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

  • (7-(2-Bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethoxyphenyl)methanone
  • (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3,4-dimethoxyphenyl)methanone

Uniqueness

The unique combination of a thiazepane ring with both chlorophenyl and dimethoxyphenyl groups sets 7-(2-chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione apart from similar compounds. This structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S/c1-26-14-7-8-16(18(13-14)27-2)20(23)22-10-9-19(28(24,25)12-11-22)15-5-3-4-6-17(15)21/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOUFKXRHJKLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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